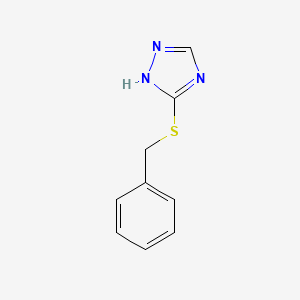

3-benzylthio-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzylsulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-2-4-8(5-3-1)6-13-9-10-7-11-12-9/h1-5,7H,6H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQYSQRJFHUASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879763 | |

| Record name | 4H-1,2,4-Triazole, 3-[(phenylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-benzylthio-1H-1,2,4-triazole chemical structure and properties

Structure, Properties, and Synthetic Applications in Drug Discovery[1]

Executive Summary

3-Benzylthio-1H-1,2,4-triazole (CAS: 21239-87-2) represents a critical scaffold in medicinal chemistry, serving as a versatile pharmacophore for antimicrobial, anticancer, and anti-inflammatory therapeutics.[1] Structurally, it combines the bioisosteric properties of the 1,2,4-triazole ring—known for its high dipole moment and hydrogen-bonding capacity—with a hydrophobic benzylthio tail that facilitates interaction with lipophilic protein pockets.[1] This guide provides a definitive technical analysis of its chemical identity, synthesis protocols, and structure-activity relationships (SAR).[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The compound consists of a 1,2,4-triazole ring substituted at the 3-position with a benzylthio group.[1] Unlike its thione precursor, the sulfur atom is alkylated, locking the molecule into the thiol tautomer form regarding the sulfur, while the triazole ring nitrogens retain annular tautomerism.

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 3-(Benzylthio)-1H-1,2,4-triazole |

| CAS Number | 21239-87-2 |

| Molecular Formula | C₉H₉N₃S |

| Molecular Weight | 191.25 g/mol |

| SMILES | C1=CC=C(C=C1)CSC2=NNC=N2 |

| InChI Key | Derived from structure |

Tautomeric Equilibrium

While S-alkylation prevents thione-thiol tautomerism involving the sulfur, the triazole ring protons remain mobile.[1] In solution, the compound exists in dynamic equilibrium between the 1H, 2H, and 4H tautomers. The 1H/2H forms are generally thermodynamically favored over the 4H form in neutral solvents due to aromatic stabilization.

Figure 1: Annular tautomerism of the 1,2,4-triazole ring.[1] The position of the proton significantly influences binding affinity in biological targets.

Physicochemical Properties[1][3][5][9][10][11]

Understanding the physical constants is vital for formulation and assay development.

| Property | Value / Description |

| Physical State | White to off-white crystalline powder |

| Melting Point | 100–125°C (Range varies by polymorph/purity) |

| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol; Sparingly soluble in water |

| pKa (Triazole) | ~10.0 (Deprotonation); ~2.3 (Protonation) |

| LogP | ~2.1 (Predicted) |

| H-Bond Donors | 1 (N-H) |

| H-Bond Acceptors | 3 (N) |

Expert Insight: The lipophilicity (LogP ~2.1) conferred by the benzyl group makes this compound cell-permeable, while the triazole ring ensures solubility in polar organic solvents used in high-throughput screening (HTS).[1]

Synthesis & Manufacturing Protocol

The most robust synthesis route involves the S-alkylation of 1,2,4-triazole-3-thiol.[1] This method is preferred over cyclization strategies for this specific derivative due to higher yields and cleaner workup.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (

Figure 2: Synthetic pathway via S-alkylation of the thiolate anion.[1]

Step-by-Step Experimental Protocol

Reagents:

-

1,2,4-Triazole-3-thiol (1.0 eq)[1]

-

Benzyl Chloride or Benzyl Bromide (1.05 eq)[1]

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.1 eq)[1]

Procedure:

-

Preparation: Dissolve 10 mmol of 1,2,4-triazole-3-thiol in 20 mL of absolute ethanol.

-

Activation: Add 11 mmol of NaOH (dissolved in minimal water) to the solution. Stir at room temperature for 15 minutes to generate the sodium thiolate salt.

-

Alkylation: Add 10.5 mmol of Benzyl Chloride dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

Workup: Cool the mixture to room temperature. Pour the solution into 100 mL of ice-cold water.

-

Isolation: The product will precipitate as a white solid.[1] Filter under vacuum.[1]

-

Purification: Recrystallize from ethanol/water (8:2) to obtain pure crystals.

Validation Criteria:

-

Yield: Expected >80%.

-

Appearance: White needles or powder.[1]

-

1H NMR (DMSO-d6, 400 MHz):

Biological & Pharmacological Applications[1][2][4][5][6][9][11][14][15]

The 3-benzylthio-1,2,4-triazole moiety acts as a privileged scaffold.[1] The triazole ring mimics peptide bonds and coordinates with metal ions in metalloenzymes, while the benzyl group provides hydrophobic anchoring.

Structure-Activity Relationship (SAR)[1]

-

Triazole Nitrogen (N4/N2): Acts as a hydrogen bond donor/acceptor, critical for binding to active site residues (e.g., Serine, Histidine).

-

Sulfur Linker: Provides flexibility and increases lipophilicity compared to ether or amine linkers.[1]

-

Benzyl Ring: Targets hydrophobic pockets.[1] Substituents on this ring (e.g., 4-Cl, 4-NO

) dramatically modulate potency.[1]

Figure 3: Pharmacophore mapping and biological targets.[1]

Key Therapeutic Areas

-

Antifungal: Analogs inhibit lanosterol 14

-demethylase (CYP51), disrupting fungal cell membrane synthesis (similar mechanism to Fluconazole).[1] -

Anticancer: Derivatives have shown efficacy against MCF-7 breast cancer lines by inhibiting aromatase or acting as EGFR kinase inhibitors.[1]

-

Antimicrobial: The scaffold exhibits broad-spectrum activity against Gram-positive bacteria (S. aureus) when the benzyl ring is substituted with electron-withdrawing groups (e.g., -NO

, -Cl).[1]

References

-

ChemScene. (2025). 3-(Benzylthio)-1H-1,2,4-triazole Product Data. Retrieved from [1][4]

-

Alyahyaoy, et al. (2019).[5] Synthesis, characterization and antibacterial evaluation of new 1,2,4-triazole-3-thiol derivatives. International Journal of Green Pharmacy. Retrieved from

-

Murti, Y., et al. (2011).[6] Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. Retrieved from [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9257, 1H-1,2,4-Triazole. Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] 3-(Benzylthio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole Product Page. Retrieved from [1][7]

Sources

- 1. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 7. 3-(BENZYLTHIO)-4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

The Dynamic Equilibrium: Unraveling the Tautomerism of 3-Benzylthio-1H-1,2,4-triazole in Solution

An In-Depth Technical Guide

Foreword for the Modern Researcher

In the landscape of drug discovery and materials science, the 1,2,4-triazole scaffold is a cornerstone of molecular design, valued for its unique electronic properties, hydrogen bonding capabilities, and structural rigidity.[1] However, the inherent tendency of the triazole ring to undergo prototropic tautomerism presents both a challenge and an opportunity.[2] The precise location of a mobile proton can dramatically alter a molecule's physicochemical properties, including its receptor binding affinity, solubility, and metabolic stability.[2][3] Understanding and controlling this tautomeric equilibrium is therefore not an academic exercise, but a critical step in rational drug design.

This guide provides an in-depth examination of the tautomeric behavior of a representative S-substituted triazole, 3-benzylthio-1H-1,2,4-triazole, in a solution environment. We move beyond mere description to explain the causality behind experimental choices and computational strategies. The methodologies presented are designed as self-validating systems, where spectroscopic and theoretical data are integrated to build a cohesive and unambiguous structural assignment.

The Tautomeric Landscape of 3-Benzylthio-1,2,4-triazole

Substituted 1,2,4-triazoles can theoretically exist in several tautomeric forms depending on the position of the annular proton.[4] For 3-benzylthio-1,2,4-triazole, three primary prototropic tautomers are possible: the 1H, 2H, and 4H forms. The presence of the exocyclic sulfur atom also introduces the possibility of thione-thiol tautomerism, although for S-alkylated derivatives like the subject compound, the equilibrium is heavily shifted towards the thiol (or in this case, thioether) form.[5][6]

The relative stability of these tautomers is governed by a delicate balance of electronic and steric effects of the substituents, as well as interactions with the surrounding solvent medium.[2] The benzylthio group, being electron-donating, influences the electron density distribution within the triazole ring, thereby affecting the preferred site of protonation.

Figure 1: Possible prototropic tautomers of 3-benzylthio-1,2,4-triazole.

Synthesis of the Target Compound

A robust investigation begins with the unambiguous synthesis of the target molecule. The preparation of 3-benzylthio-1H-1,2,4-triazole is typically achieved through a two-step process involving the formation of the triazole-thione core followed by S-alkylation.[7][8][9]

Experimental Protocol: Synthesis

Part A: Synthesis of 4,5-dihydro-1H-1,2,4-triazole-5-thione

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine thiocarbohydrazide (1.0 eq) and formic acid (5.0 eq).

-

Reflux: Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Filter the solid precipitate, wash thoroughly with cold water to remove excess formic acid, and dry under vacuum. The product is typically of sufficient purity for the next step.

Part B: Synthesis of 3-benzylthio-1H-1,2,4-triazole

-

Deprotonation: Dissolve the 1H-1,2,4-triazole-5-thione (1.0 eq) in a suitable solvent such as ethanol. Add a solution of sodium hydroxide (1.0 eq) in water dropwise with stirring to form the sodium salt of the thione.

-

Alkylation: To the resulting solution, add benzyl bromide (1.0 eq) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Reduce the solvent volume under reduced pressure. Add cold water to precipitate the crude product.

-

Purification: Filter the solid, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-benzylthio-1H-1,2,4-triazole.

Integrated Approach to Tautomer Analysis in Solution

Figure 2: Integrated workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy is the most powerful tool for elucidating tautomeric structures in solution.[10] The chemical shifts of the triazole ring's carbon (C5) and proton (H5), as well as the nitrogen atoms, are highly sensitive to the location of the mobile proton.

Causality: The electronic environment of each nucleus differs significantly between the 1H, 2H, and 4H tautomers. For instance, the C5 carbon is generally more deshielded in the 1H tautomer compared to the 2H or 4H forms due to the proximity of the N1 proton and the lone pair on N2.[11] 15N NMR, where feasible, provides even more direct evidence, as the shielding of each nitrogen atom changes dramatically upon protonation.[12]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Prepare a solution of 3-benzylthio-1H-1,2,4-triazole (approx. 10-20 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.[2]

-

1H NMR Acquisition: Acquire a standard 1H NMR spectrum. Identify the signal for the C5-H proton of the triazole ring and the benzylic CH₂ protons. The presence of a single, sharp C5-H signal suggests either one tautomer is dominant or a rapid exchange is occurring.

-

13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. Note the chemical shift of the C3 and C5 carbons of the triazole ring.

-

Variable Temperature (VT) NMR: If rapid exchange is suspected, perform a VT-NMR experiment.[13] Lowering the temperature may "freeze out" the individual tautomers, leading to the decoalescence of averaged signals into distinct signals for each form. Conversely, raising the temperature can cause coalescence of distinct signals.

-

Data Interpretation: Compare the observed chemical shifts with literature values for known 1H, 2H, and 4H-substituted 1,2,4-triazoles to tentatively assign the dominant tautomer.[14]

| Tautomer Form | Representative ¹H Chemical Shift (C5-H, ppm) | Representative ¹³C Chemical Shift (C5, ppm) |

| 1H-Tautomer | ~8.6 - 9.0 | ~145 - 150 |

| 2H-Tautomer | ~8.0 - 8.4 | ~150 - 155 |

| 4H-Tautomer | ~8.9 - 9.3 | ~142 - 146 |

| Table 1: Representative NMR chemical shift ranges for the C5 position in different 1,2,4-triazole tautomers. These are illustrative values and can vary based on substituent and solvent. |

UV-Vis Spectroscopy: Probing Electronic Transitions

Different tautomers possess distinct conjugated systems and electronic structures, resulting in different UV-Vis absorption maxima (λmax).[10][15] While NMR provides detailed structural data, UV-Vis is highly sensitive and can be used to study the effect of the environment (e.g., solvent polarity, pH) on the tautomeric equilibrium.

Causality: The electronic transitions (typically π → π*) of each tautomer occur at different energies.[16] By observing how the λmax shifts with changes in solvent polarity (solvatochromism), one can infer information about the polarity of the dominant tautomer's ground and excited states.[17] This method is most powerful when combined with computational predictions.

Experimental Protocol: UV-Vis Analysis

-

Stock Solution: Prepare a concentrated stock solution of the compound in a non-polar, aprotic solvent (e.g., Dioxane).

-

Solvent Series: Prepare a series of dilute solutions (to maintain an absorbance between 0.1 and 1.0) in various solvents of increasing polarity (e.g., Hexane, Dioxane, Chloroform, Acetonitrile, Methanol, Water).

-

Spectrum Acquisition: Record the UV-Vis spectrum for each solution from approximately 200 to 400 nm.

-

Data Analysis: Identify the λmax for each solvent. A significant shift in λmax across the solvent series indicates a change in the tautomeric equilibrium or a strong solvent-solute interaction with a single dominant tautomer.

-

Correlation: Compare the experimental spectra with spectra simulated for each tautomer via TD-DFT calculations to assign the observed bands.[2]

| Tautomer Form | Predicted λmax (nm) | Notes |

| 1H-Tautomer | ~250 - 265 | Often the most stable and commonly observed form. |

| 2H-Tautomer | ~235 - 250 | Typically absorbs at a shorter wavelength than the 1H form. |

| 4H-Tautomer | ~245 - 260 | Energetically less favorable for many 3-substituted triazoles.[18][19] |

| Table 2: Hypothetical calculated UV-Vis absorption maxima for the tautomers of 3-benzylthio-1,2,4-triazole. Actual values require specific TD-DFT calculations. |

Computational Chemistry: A Predictive and Corroborative Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and simulating their spectroscopic properties.[20][21]

Causality: DFT allows for the calculation of the Gibbs free energy (ΔG) of each tautomer in a simulated solvent environment (using a Polarizable Continuum Model, PCM, or similar).[18][19] The tautomer with the lowest calculated ΔG is predicted to be the most stable and thus the most abundant in solution. The energy differences can be used to calculate the theoretical equilibrium constant (K_T_) and the Boltzmann population of each species.

Protocol: Computational Modeling

-

Structure Generation: Build the 3D structures of the 1H, 2H, and 4H tautomers of 3-benzylthio-1,2,4-triazole.

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation for each tautomer using a reliable DFT functional and basis set (e.g., CAM-B3LYP/6-311++G(d,p)).[20] Include a solvent model (e.g., IEFPCM or SMD) that matches the experimental solvent.

-

Energy Calculation: Extract the Gibbs free energies from the output files. Calculate the relative energies (ΔG_rel_) of the less stable tautomers with respect to the most stable one.

-

Population Analysis: Calculate the Boltzmann population of each tautomer at the experimental temperature (e.g., 298.15 K).

-

Spectra Simulation (Optional but Recommended): Using the optimized geometries, perform Time-Dependent DFT (TD-DFT) calculations to predict the UV-Vis absorption spectra for each tautomer.[2] This allows for direct comparison with experimental UV-Vis data.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04576C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijbr.com.pk [ijbr.com.pk]

- 8. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 9. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 10. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.ncl.res.in [dspace.ncl.res.in]

- 12. semanticscholar.org [semanticscholar.org]

- 13. scribd.com [scribd.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sci-Hub. Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives / Turkish Journal of Chemistry, 2010 [sci-hub.box]

- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 20. scribd.com [scribd.com]

- 21. Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

Technical Guide: Solubility and Handling of 3-benzylthio-1,2,4-triazole

Executive Summary

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 3-(benzylthio)-1H-1,2,4-triazole (CAS: 21239-87-2). Designed for researchers in medicinal chemistry and drug discovery, this document synthesizes experimental data to provide actionable guidelines for solvent selection.

While Dimethyl Sulfoxide (DMSO) serves as the primary vehicle for biological assays due to high solubility and stock stability, Ethanol is identified as the optimal solvent for purification via recrystallization. This guide provides validated protocols for stock solution preparation and outlines critical stability considerations regarding the thioether moiety.

Part 1: Physicochemical Profile[1]

Understanding the fundamental properties of 3-benzylthio-1,2,4-triazole is a prerequisite for successful solvation and experimental design. The compound features a lipophilic benzyl tail attached via a thioether linkage to a polar 1,2,4-triazole core, resulting in an amphiphilic character that dictates its solubility.

Table 1: Core Physicochemical Properties

| Property | Value | Context |

| IUPAC Name | 3-(benzylthio)-1H-1,2,4-triazole | Standard nomenclature |

| CAS Number | 21239-87-2 | Unique Identifier |

| Molecular Weight | 191.25 g/mol | Calculation basis for Molarity |

| Melting Point | 96–98 °C (Experimental) | Purity indicator; distinct from similar derivatives |

| LogP (Predicted) | ~2.1 | Indicates moderate lipophilicity; predicts poor aqueous solubility |

| pKa (Triazole) | ~10.3 (Neutral) / ~2.5 (Protonated) | Amphoteric nature; pH-dependent solubility in water |

| Appearance | White to off-white crystalline powder | Visual inspection standard |

Part 2: Solubility Profile & Solvent Selection[7]

Dimethyl Sulfoxide (DMSO) – The Biological Standard

Status: Highly Soluble (>50 mg/mL) DMSO is the preferred solvent for preparing concentrated stock solutions (typically 10 mM to 100 mM) for biological screening and NMR analysis. The polar aprotic nature of DMSO disrupts the intermolecular hydrogen bonding of the triazole ring while accommodating the hydrophobic benzyl group.

-

Application: High-throughput screening (HTS), cell-based assays, and cryopreservation.

-

Protocol: A 100 mM stock solution is easily achievable at room temperature.

-

Caution: DMSO is hygroscopic. Water absorption can decrease solubility over time and cause compound precipitation.

Ethanol (EtOH) – The Purification Standard

Status: Temperature-Dependent Solubility Ethanol exhibits a steep solubility curve relative to temperature, making it the ideal solvent for recrystallization.

-

Cold (4°C): Low solubility; promotes crystallization.

-

Hot (78°C): High solubility; ensures complete dissolution.

-

Application: Chemical synthesis workup, recrystallization, and cleaning glassware.

Aqueous Media (Water/PBS)

Status: Poor Solubility The lipophilic benzyl group limits water solubility. Direct dissolution of the powder in water is not recommended .

-

Strategy: Dissolve in DMSO first, then dilute into aqueous media.

-

Precipitation Risk: Rapid dilution into water can cause "crashing out" (precipitation), especially at concentrations >100 µM.

Part 3: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for serial dilution.

-

Calculate Mass: For 10 mL of 100 mM solution:

-

Weighing: Weigh 191.3 mg of 3-benzylthio-1,2,4-triazole into a sterile 15 mL polypropylene tube or glass vial.

-

Solvation: Add 10.0 mL of anhydrous DMSO (Grade ≥99.9%).

-

Mixing: Vortex vigorously for 30–60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Validation: Visually inspect for clarity. The solution should be completely clear and colorless.

-

Storage: Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Recrystallization from Ethanol

Objective: Purify crude material or recover compound from synthesis.[1]

-

Dissolution: Place crude solid in a round-bottom flask. Add absolute ethanol (approx. 10 mL per gram of solid).

-

Heating: Heat the mixture to reflux (~78°C) with stirring until the solid dissolves completely. If undissolved solids remain, add ethanol in small increments (1 mL) until clear.

-

Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed glass frit or fluted filter paper.

-

Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Then, place in an ice bath (0–4°C) for 1–2 hours.

-

Collection: Filter the resulting crystals using vacuum filtration. Wash the filter cake with ice-cold ethanol.

-

Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Part 4: Visualization of Workflows

Diagram 1: Solubility Decision Tree

This logic flow guides the researcher to the correct solvent based on the intended downstream application.

Caption: Decision tree for solvent selection ensuring compatibility with downstream experimental requirements.

Diagram 2: Stock Preparation & Serial Dilution

A self-validating workflow to prevent precipitation errors during biological assay preparation.

Caption: Step-by-step workflow for preparing and validating a 100 mM DMSO stock solution.

Part 5: Critical Stability & Handling Notes

Oxidation Risk (Thioether)

The sulfur atom in the benzylthio group is susceptible to oxidation, particularly in solution over long periods.

-

Mechanism: Oxidation leads to the formation of the sulfoxide (S=O) and sulfone (O=S=O) derivatives.

-

Prevention:

-

Store DMSO stock solutions at -20°C or -80°C .

-

Minimize repeated freeze-thaw cycles (use single-use aliquots).

-

Keep solid powder in a tightly sealed container, protected from light and moisture.

-

DMSO "Freeze-Thaw" Precipitation

DMSO has a high freezing point (18.5°C). When retrieving stocks from the freezer:

-

Issue: The compound may precipitate locally as the DMSO thaws.

-

Solution: Ensure the solution is completely thawed and vortexed before pipetting. If the solution appears cloudy, warm to 37°C for 5 minutes to redissolve.

Aqueous Dilution Limit

When diluting the DMSO stock into cell culture media (aqueous):

-

Limit: Keep the final DMSO concentration below 0.5% (v/v) to avoid cellular toxicity.

-

Solubility Check: At high concentrations (e.g., >100 µM final assay concentration), the compound may precipitate upon contact with water. Inspect the well plate under a microscope for crystals if data is erratic.

References

-

PubChem. (n.d.). 1H-1,2,4-Triazole-3-thiol Derivatives and Physicochemical Data. National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1946). General Procedures for 3-Amino-1,2,4-triazole and Derivatives. Org. Synth. 26, 11. Retrieved from [Link]

-

Biotage. (n.d.). Microwave Assisted Synthesis of 3-Thio-1,2,4-triazoles. Retrieved from [Link]

Sources

Chemo-Structural Divergence: A Comparative Technical Guide to 3-Mercapto-1,2,4-Triazole and its S-Benzyl Derivative

Executive Summary

In medicinal chemistry and agrochemical development, the 1,2,4-triazole nucleus is a privileged scaffold. However, a critical distinction exists between its free-thiol form, 3-mercapto-1,2,4-triazole (Compound A) , and its S-alkylated derivative, 3-benzylthio-1H-1,2,4-triazole (Compound B) .

While often grouped together in broad literature reviews, these two entities possess fundamentally different electronic structures, reactivity profiles, and pharmacological roles. This guide delineates these differences, providing a robust framework for researchers selecting between these moieties for lead optimization.

Structural Dynamics & Electronic Properties[1]

The primary differentiator between these molecules is tautomeric flexibility .

3-Mercapto-1,2,4-triazole: The Chameleon

Compound A does not exist statically as a thiol (-SH). In solution and the solid state, it undergoes rapid thione-thiol tautomerism .

-

Thione Form (Predominant): The proton resides on the ring nitrogen (NH), creating a C=S double bond character. This form dominates in polar solvents and crystal structures due to stabilization by thioamide resonance.

-

Thiol Form (Reactive): The proton resides on the sulfur (-SH). This form is the active nucleophile in S-alkylation reactions.

3-Benzylthio-1H-1,2,4-triazole: The Locked Thioether

Compound B is structurally "locked." The benzylation of the sulfur atom prevents thione formation. The molecule exists strictly as a thioether, forcing the remaining proton to reside on one of the ring nitrogens (N1, N2, or N4), typically N1 or N4 depending on steric and electronic factors.

Visualization of Tautomerism and Locking

The following diagram illustrates the equilibrium of the mercapto form and the irreversible locking mechanism of benzylation.

Figure 1: Mechanistic pathway from thione-thiol equilibrium to the locked S-benzyl derivative.

Synthetic Interconversion: The Protocol

The Challenge: Ambident Nucleophilicity

The 1,2,4-triazole-3-thiolate anion is an ambident nucleophile . It can attack electrophiles at the Sulfur (soft center) or the Nitrogen (hard center).

-

Why S-Alkylation prevails: Under thermodynamic control and using "soft" alkylating agents like benzyl chloride, the sulfur atom is more nucleophilic due to its higher polarizability (HSAB theory).

Validated Experimental Protocol

Objective: Synthesis of 3-benzylthio-1H-1,2,4-triazole.

Reagents:

-

3-Mercapto-1,2,4-triazole (10 mmol)

-

Benzyl Chloride (10 mmol)

-

Sodium Hydroxide (10 mmol) dissolved in H₂O (5 mL)

-

Ethanol (20 mL)

Step-by-Step Workflow:

-

Activation: In a 100 mL round-bottom flask, dissolve 3-mercapto-1,2,4-triazole in the ethanolic NaOH solution. Stir for 10 minutes at room temperature.

-

Insight: The solution will turn clear as the thiolate anion is formed.

-

-

Addition: Add Benzyl Chloride dropwise over 5 minutes.

-

Insight: Dropwise addition prevents localized high concentrations of electrophile, minimizing N-alkylation side products.

-

-

Reaction: Reflux the mixture at 80°C for 3–4 hours.

-

Monitoring: Check progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.2) should disappear, and a new spot (Rf ~0.6) should appear.

-

-

Workup: Cool the reaction mixture to room temperature and pour onto crushed ice (100 g).

-

Isolation: A white precipitate will form immediately. Stir for 15 minutes to ensure full precipitation. Filter under vacuum.[1]

-

Purification: Recrystallize the crude solid from Ethanol/Water (1:1).

Expected Yield: 75–85% Melting Point: ~102–104°C (Distinct from the mercapto precursor >215°C).

Figure 2: Operational workflow for the chemoselective synthesis of the S-benzyl derivative.

Reactivity & Physicochemical Profile[1][3][4]

The transition from a free thiol/thione to a thioether drastically alters the physicochemical landscape of the molecule.

| Feature | 3-Mercapto-1,2,4-triazole (A) | 3-Benzylthio-1,2,4-triazole (B) |

| Acidity (pKa) | Acidic. The -SH/NH proton is acidic (pKa ~6-7). Soluble in dilute alkali. | Neutral/Weakly Basic. No acidic thiol proton. Insoluble in dilute alkali; soluble in dilute acid (protonation of N). |

| Oxidation Potential | High. Easily oxidized to disulfides (R-S-S-R) or sulfonic acids. | Stable. The sulfur is protected. Resistant to mild oxidation; requires strong oxidants (e.g., KMnO4) to form sulfones. |

| Metal Coordination | Strong Chelator. Binds metals (Cu, Zn, Ag) via S and N, often forming insoluble polymers. | Weak Ligand. Sulfur steric bulk reduces coordination capability; binds primarily through Ring N. |

| Nucleophilicity | High. Thiolate is a potent nucleophile. | Low. The sulfur is already alkylated. |

| Lipophilicity (LogP) | Low (< 0.5). Hydrophilic, water-soluble. | High (> 2.0). Lipophilic, membrane permeable.[2] |

Medicinal Chemistry Implications[1][2][4][5][6][7][8][9]

In drug discovery, the choice between these two forms is rarely arbitrary. It is a strategic decision based on Pharmacokinetics (PK) and Structure-Activity Relationships (SAR) .

The "Benzyl Effect" on Bioavailability

3-Mercapto-1,2,4-triazole is highly polar. While it interacts strongly with enzymes (e.g., metalloenzymes), its poor membrane permeability often limits oral bioavailability.

-

Strategy: Converting the mercapto group to a benzylthio ether increases lipophilicity (LogP). This facilitates passive diffusion across the blood-brain barrier (BBB) or gastrointestinal membranes.

-

Metabolic Stability: The S-benzyl group is relatively metabolically stable, though it can undergo S-dealkylation or oxidation to sulfoxides/sulfones by Cytochrome P450 enzymes.

Pharmacophore Distinction[10]

-

Mercapto (A): Often used when the target requires a hydrogen bond donor (NH) or a metal-binding group (e.g., inhibition of urease or metallo-beta-lactamases).

-

Benzylthio (B): Used to fill hydrophobic pockets in the target protein. The benzyl ring can engage in

stacking interactions with aromatic residues (Phe, Tyr, Trp) in the active site.

Analytical Differentiation

Distinguishing these two compounds is straightforward using standard spectroscopic techniques.

Proton NMR ( H-NMR)

-

3-Mercapto: Shows a broad singlet downfield (

13.0–14.0 ppm) corresponding to the NH/SH proton. No aliphatic signals. -

3-Benzylthio: The downfield NH/SH signal disappears (or shifts significantly if Ring NH remains). Key Diagnostic: Appearance of a sharp singlet at

4.2–4.5 ppm (S-CH

Infrared Spectroscopy (FT-IR)

-

3-Mercapto: Shows a weak S-H stretch (~2550 cm

) or, more commonly, a C=S stretch (~1150–1200 cm -

3-Benzylthio: Absence of C=S and S-H bands. Appearance of C-S stretch (~600–700 cm

) and aromatic C-H overtones.

References

-

Tautomerism and Reactivity

-

Synthetic Protocols & Mechanism

-

BenchChem Technical Guides. "Synthesis of 3-Mercapto-1,2,4-triazole from Thiosemicarbazide."

-

- Biological Activity & SAR: Al-Masoudi, N.A., et al. "Synthesis and Biological Activity of Some Novel Derivatives of 1,2,4-Triazole." Bioorganic & Medicinal Chemistry, 2006.

-

Spectroscopic Data

-

Spectral Database for Organic Compounds (SDBS). "1H-NMR of 3-benzylthio-1,2,4-triazole."

-

Sources

Crystal Structure Analysis of 3-Benzylthio-1,2,4-Triazole Derivatives

Executive Summary

The 1,2,4-triazole scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core for antifungal (e.g., fluconazole), antiviral, and anti-inflammatory agents.[1] Among its derivatives, 3-benzylthio-1,2,4-triazoles represent a critical subclass where the introduction of a benzylthio group modulates lipophilicity and steric bulk, directly influencing protein-ligand binding kinetics.

This guide provides a rigorous technical workflow for the structural characterization of these derivatives. It moves beyond basic synthesis to focus on the causality of crystal packing , utilizing X-ray diffraction (XRD) and Hirshfeld surface analysis to decode the supramolecular assembly. These protocols are designed to be self-validating, ensuring that the structural data generated is robust enough to drive Structure-Activity Relationship (SAR) decisions in drug development.

Molecular Architecture & Pharmacological Context[1][2][3][4][5]

The 3-benzylthio-1,2,4-triazole system is defined by a flexible methylene bridge (

-

Tautomeric Locking: The parent 1,2,4-triazole-3-thiones exist in a thione-thiol tautomeric equilibrium. However, S-alkylation with a benzyl group permanently "locks" the molecule in the thiol (S-substituted) form, eliminating the

hydrogen bond donors typical of the thione precursors. -

Conformational Flexibility: The

torsion angle determines the relative orientation of the rings. In the solid state, these molecules often adopt an "L-shaped" or twisted conformation to maximize

Synthesis & Crystal Growth Protocol

High-quality single crystals are the prerequisite for valid diffraction data. The following protocol couples the S-alkylation synthesis directly with a slow-evaporation crystallization technique.

Experimental Workflow

Step 1: Synthesis of the Parent Thione

-

Reactants: 4-substituted thiosemicarbazide + alkaline solution.

-

Cyclization: Reflux in

for 4 hours. Acidify with

Step 2: S-Alkylation (The Critical Step)

-

Reaction: Dissolve the thione (10 mmol) in ethanol. Add equimolar fused sodium acetate (base).

-

Addition: Add benzyl bromide (10 mmol) dropwise.

-

Mechanism: The base deprotonates the thiol group (

), creating a thiolate anion that attacks the benzyl bromide via -

Isolation: Reflux for 2-4 hours. Pour into ice water. The precipitate is the crude 3-benzylthio derivative.

Step 3: Crystal Growth (Slow Evaporation)

-

Solvent System: Ethanol/DMF mixture (4:1 ratio). The inclusion of DMF increases solubility, allowing for a slower, more controlled precipitation as the ethanol evaporates.

-

Procedure: Dissolve 50 mg of purified compound in 10 mL of solvent. Filter through a 0.45

PTFE filter into a clean vial. Cover with parafilm and poke 3-5 small holes. -

Condition: Store at

in a vibration-free environment. Crystals suitable for XRD (approx.

Visualization: Synthetic & Crystallization Pathway[7]

Figure 1: Reaction pathway from precursor to single crystal suitable for X-ray diffraction.

X-Ray Diffraction Data Collection & Refinement

Once a crystal is mounted, the data collection strategy must account for the sulfur atom's anomalous scattering (if using Cu K

Standard Crystallographic Parameters (Representative)

The following table summarizes typical unit cell parameters observed for this class of compounds, serving as a benchmark for validation.

| Parameter | Typical Value / Range | Notes |

| Crystal System | Monoclinic or Triclinic | |

| Space Group | Centrosymmetric packing is favored. | |

| Z (Formulas/Cell) | 4 | Indicates one molecule per asymmetric unit in |

| Bond Length (C-S) | Typical for single bond | |

| Bond Angle (C-S-C) | Critical geometry defining the benzyl twist. | |

| R-Factor ( | Indicates high-quality refinement. |

Refinement Strategy

-

Absorption Correction: Essential due to the presence of Sulfur. Use Multi-scan or Gaussian integration methods.

-

Hydrogen Treatment: Aromatic H-atoms should be constrained (C-H = 0.93 \AA). Methyl H-atoms on the benzyl group should be treated as rotating groups to fit electron density best.

-

Disorder: Watch for disorder in the benzyl ring. If thermal ellipsoids are elongated, model over two positions with split occupancy.

Structural Analysis & Supramolecular Assembly

The "thiol-lock" prevents the formation of the classic

Key Interaction Motifs

- Hydrogen Bonds: The triazole ring nitrogen (N2 or N4) acts as a donor, while the unprotonated nitrogen (N1) acts as an acceptor. This often forms centrosymmetric dimers or infinite chains [2].

- Interactions: The benzyl methylene protons often interact with the electron-rich triazole ring of a neighboring molecule.

- Stacking: The planar triazole ring and the phenyl ring of the benzyl group can engage in offset face-to-face stacking (centroid-centroid distance ~3.6 - 3.8 \AA) [3].

Hirshfeld Surface Analysis[3][4][8][9][10][11][12]

To rigorously quantify these interactions, Hirshfeld surface analysis is required. This technique maps the electron density boundary of the molecule within the crystal lattice.

Protocol

-

Surface Generation: Generate the surface based on

(normalized distance). -

Mapping:

-

Red Spots: Indicate distances shorter than the sum of van der Waals radii (Strong H-bonds:

). -

White Regions: Contacts around van der Waals separation.

-

Blue Regions: No close contacts.

-

Fingerprint Plot Interpretation

The 2D fingerprint plot (di vs de) provides a quantitative breakdown of surface contacts:

- Contacts: Typically comprise 40-50% of the surface (due to benzyl and phenyl hydrogens).

- Contacts: Comprise 15-25% (The "spikes" in the plot representing the directional H-bonds).

-

Contacts: Comprise 15-20% (Indicative of

Visualization: Analytical Logic

Figure 2: Workflow for converting raw crystallographic data into quantitative interaction metrics.

Implications for Drug Design (SAR)

Understanding the crystal structure of 3-benzylthio-1,2,4-triazoles directly informs drug design:

-

Lipophilic Pocket Fitting: The "L-shape" conformation observed in the crystal structure is often the bioactive conformation required to fit into hydrophobic pockets of enzymes (e.g., CYP51 in fungi).

-

Bioisosterism: The analysis confirms that the benzylthio group is a bulkier, more flexible lipophilic anchor compared to a simple phenyl group.

-

Solubility Prediction: High melting points and dense packing networks (dominated by

-stacking) correlate with lower aqueous solubility. Modifications that disrupt this packing (e.g., ortho-substitution on the benzyl ring) can improve solubility profiles.

References

-

Safin, D. A., Robeyns, K., & Garcia, Y. (2010). 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties. CrystEngComm. Link

-

El Bakri, Y., et al. (2020). Crystal structure, computational study and Hirshfeld surface analysis of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate. PMC. Link

-

Al-Tamimi, A., et al. (2012). 4-Benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione. Acta Crystallographica Section E. Link

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 3. Crystal structure, computational study and Hirshfeld surface analysis of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 1,2,4-triazole thioethers in medicinal chemistry

Executive Summary

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in blockbuster drugs like Fluconazole and Letrozole.[1] However, the specific subclass of 1,2,4-triazole thioethers (S-alkylated derivatives) represents an evolved architectural strategy. The sulfur linkage provides unique metabolic stability, lipophilic tuning, and conformational flexibility that rigid analogs lack.

This guide analyzes the chemical synthesis, structure-activity relationships (SAR), and therapeutic mechanisms of these thioethers, specifically focusing on their dual utility in antifungal (CYP51 inhibition) and anticancer (EGFR/kinase inhibition) domains.

Chemical Architecture & Synthesis

The Thiol-Thione Tautomerism

The precursor, 3-mercapto-1,2,4-triazole, exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.[2] In solution, the thione form often predominates. This equilibrium is critical because it presents multiple nucleophilic sites (S, N1, N2, N4), leading to potential regioselectivity challenges during alkylation.

Regioselective Synthesis Strategy

To achieve the desired S-alkylation (thioether formation) over N-alkylation, the choice of base and solvent is the causal factor.

-

Soft Nucleophile Principle: Sulfur is a softer nucleophile than nitrogen. Under thermodynamic control, S-alkylation is favored.

-

Protocol Logic: Using a mild base (e.g.,

) in a polar aprotic solvent (Acetone or DMF) promotes the formation of the thiolate anion, which attacks the alkyl halide to form the thioether. Stronger bases or different solvents can increase the ratio of N-alkylated byproducts.

Visualization: Synthetic Pathway

The following diagram outlines the regioselective pathway to the thioether.

Caption: Regioselective synthesis of 1,2,4-triazole thioethers favoring S-alkylation via soft nucleophile chemistry.

Therapeutic Focus: Antifungal Activity

Mechanism: CYP51 Inhibition

The primary target for antifungal triazoles is Lanosterol 14

-

The Anchor: The N4 nitrogen of the triazole ring coordinates axially with the Heme Iron (

) in the enzyme's active site.[4] -

The Thioether Advantage: The S-alkyl tail extends into the hydrophobic access channel of the enzyme. The flexibility of the thioether linkage allows the molecule to adopt a conformation that minimizes steric clash while maximizing hydrophobic interactions with amino acid residues (e.g., Tyr118 in C. albicans).

Structure-Activity Relationship (SAR)

Data indicates that the thioether linker length and the electronic nature of the aromatic tail are decisive.

| Structural Feature | Effect on Potency (MIC) | Causal Explanation |

| S-Linker | Essential | Provides lipophilicity and flexibility to fit the CYP51 hydrophobic tunnel. |

| N4 Nitrogen | Critical | Coordinates with Heme Iron; removal abolishes activity. |

| Halogenated Phenyl Tail | Increases Potency | Fluorine/Chlorine substituents enhance metabolic stability and hydrophobic binding. |

| Linker Length ( | Variable | Short linkers ( |

Therapeutic Focus: Anticancer Activity

Kinase Inhibition (EGFR & B-Raf)

Recent medicinal chemistry efforts have repurposed the triazole thioether scaffold as a kinase inhibitor.

-

EGFR Inhibition: The triazole ring mimics the adenine ring of ATP, binding to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR).

-

Dual Action: Some derivatives show dual inhibition of EGFR and tubulin polymerization, effectively halting cell division in two distinct phases.

Comparative Potency Data

The following table summarizes IC50 values for novel 1,2,4-triazole thioethers against key cancer targets, derived from recent literature (e.g., El-Sherief et al.).

| Compound ID | Target | IC50 ( | Reference Drug Comparison |

| Triazole-13a | B-Raf Kinase | 0.7 | Comparable to Erlotinib |

| Triazole-13a | EGFR | 1.9 | Moderate potency |

| Indole-Hybrid 12b | MCF-7 (Breast Cancer) | 2.67 | Potent cytotoxicity |

| Control | Erlotinib | ~2.5 | Standard of Care |

Visualization: Mechanism of Action

Caption: Dual mechanistic pathways of 1,2,4-triazole thioethers in antifungal (CYP51) and anticancer (EGFR) applications.

Validated Experimental Protocol

Protocol: Synthesis of S-(4-Chlorobenzyl)-1,2,4-Triazole

Objective: To synthesize a thioether derivative with high regioselectivity (>90% S-isomer).

Reagents:

-

3-Mercapto-1,2,4-triazole (1.0 eq)

-

4-Chlorobenzyl chloride (1.1 eq)

-

Potassium Carbonate (

, Anhydrous, 2.0 eq) -

Solvent: Acetone (Dry)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, dissolve 3-mercapto-1,2,4-triazole (10 mmol) in dry acetone (30 mL). Add anhydrous

(20 mmol). -

Stirring: Stir the suspension at room temperature for 30 minutes. Causality: This allows the base to deprotonate the thiol group, generating the nucleophilic thiolate anion.

-

Addition: Add 4-chlorobenzyl chloride (11 mmol) dropwise over 10 minutes.

-

Reaction: Reflux the mixture at 56°C for 4-6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The thiol spot should disappear.

-

Workup: Filter off the inorganic salts (

, unreacted -

Purification: Recrystallize the crude solid from ethanol.

-

Validation (Self-Check):

-

Yield: Expected 75-85%.

-

NMR Signature: Look for a singlet peak around

4.2-4.5 ppm in

-

References

-

Davenport, A. et al. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development.[5]

-

El-Sherief, H. A. M. et al. (2018).[6] Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors.[6][7][8] European Journal of Medicinal Chemistry.

-

Zhang, S. et al. (2011). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives.[9][10] European Journal of Medicinal Chemistry.

-

Al-Wahaibi, L. H. et al. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1. ACS Omega.

-

BenchChem Technical Review. (2025). Mechanism of action of 1,2,4-triazole-based compounds.[1][3][8][11][12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. japer.in [japer.in]

- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 12. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis and Isolation of 3-Benzylthio-1H-1,2,4-triazole

Introduction & Pharmacological Relevance

The 1,2,4-triazole nucleus is a highly privileged pharmacophore in medicinal chemistry, renowned for its profound metabolic stability and its capacity to act as a versatile hydrogen bond donor and acceptor at receptor active sites 1[1]. Extensive drug development research highlights the utility of S-alkylated 1,2,4-triazoles in synthesizing potent anticancer agents, particularly as pro-apoptotic Bcl-2 inhibitors and VEGFR-2 kinase inhibitors 2[2].

The synthesis of 3-benzylthio-1H-1,2,4-triazole (CAS 3922-47-2) from 1,2,4-triazole-3-thiol serves as a fundamental transformation. This specific S-alkylation establishes a robust thioether linkage that significantly enhances the lipophilicity, solubility, and overall pharmacological profile of the parent triazole core 3[3].

Mechanistic Rationale: Regioselectivity in S-Alkylation

The regioselective synthesis of 3-benzylthio-1H-1,2,4-triazole relies on the inherent thiol-thione tautomerism of the starting material. In its neutral state, the equilibrium heavily favors the thione (=S) form. However, the introduction of an alkali base forces deprotonation, yielding a highly stabilized, resonance-delocalized thiolate anion.

Causality of Regioselectivity:

According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the thiolate sulfur is a "soft" nucleophile (large, highly polarizable), whereas the triazole ring nitrogens act as "hard" nucleophiles. Benzyl chloride presents a "soft" electrophilic benzylic carbon. Consequently, this soft-soft interaction kinetically and thermodynamically drives an

Experimental Workflow

Mechanistic workflow for the S-alkylation of 1,2,4-triazole-3-thiol via SN2 substitution.

Self-Validating Protocol

This protocol utilizes an aqueous-ethanolic biphasic system adapted from established methodologies for substituted triazole-3-thiols 4[4].

Materials: 1,2,4-triazole-3-thiol (1.0 eq), Sodium hydroxide (1.1 eq), Benzyl chloride (1.1 eq), Absolute Ethanol, Deionized water.

Step 1: Thiolate Activation Suspend 1,2,4-triazole-3-thiol (10 mmol) in 10 mL of deionized water. Add NaOH (11 mmol) portion-wise with continuous stirring at room temperature.

-

Validation Checkpoint: The opaque suspension must transition into a completely transparent solution. This visual cue confirms the quantitative formation of the water-soluble sodium thiolate salt. Verify the pH is >9 using indicator paper.

Step 2: Electrophile Introduction Prepare a solution of benzyl chloride (11 mmol) in 20 mL of absolute ethanol. Add this ethanolic solution dropwise to the aqueous thiolate over 15 minutes.

-

Causality: Benzyl chloride is immiscible in water. Ethanol acts as a crucial co-solvent, bridging the aqueous and organic phases to facilitate an efficient collision between the thiolate and the electrophile without requiring a phase-transfer catalyst 3[3].

Step 3:

-

Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1 v/v). The starting thiol remains near the baseline, while the highly lipophilic S-benzylated product migrates significantly higher (

). Terminate heating only when the starting material spot completely disappears under UV light (254 nm).

Step 4: Isolation and Purification Concentrate the reaction mixture slightly under reduced pressure to remove excess ethanol, then pour the hot residue into 50 mL of crushed ice-water with vigorous stirring.

-

Causality: The removal of the ethanol co-solvent drastically reduces the solubility of the lipophilic thioether in the aqueous medium, forcing rapid precipitation 4[4].

-

Validation Checkpoint: A white to off-white precipitate should form immediately. If the product "oils out" (forms a biphasic liquid), scratch the inner wall of the flask with a glass rod to induce nucleation. Filter the precipitate, wash with cold water to remove residual NaCl/NaOH, and recrystallize from hot ethanol/water to yield pure 3-benzylthio-1H-1,2,4-triazole.

Quantitative Data & Optimization

Table 1: Optimization of Reaction Conditions for S-Alkylation

| Solvent System | Base Used | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) |

| EtOH / H₂O (2:1) | NaOH | Reflux (80) | 2.0 | 92% |

| MeOH / H₂O (2:1) | KOH | Reflux (65) | 3.0 | 88% |

| DMF | K₂CO₃ | 80 | 4.0 | 85% |

| Acetone | K₂CO₃ | Reflux (56) | 6.0 | 70% |

Note: The EtOH/H₂O system with NaOH provides the optimal balance of solubility, reaction kinetics, and environmental safety.

Table 2: Analytical Characterization Data

| Analytical Method | Expected Spectral Assignments |

| ¹H NMR (DMSO-d₆) | |

| ¹³C NMR (DMSO-d₆) | |

| Mass Spectrometry | ESI-MS: m/z calculated for C₉H₉N₃S [M+H]⁺ 192.06, found 192.10 |

| FT-IR (KBr, cm⁻¹) | 3100-2800 (N-H and C-H stretch), 1600 (C=N stretch), 1450 (C=C aromatic), 690 (C-S-C stretch) |

References

- Benchchem. "¹H NMR Spectral Data for Functional Groups in 3-Benzylthio-1,2,4-triazole Analogues." Benchchem.

- ResearchGate. "Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents."

- MDPI. "Synthesis Single Crystal X-ray Structure DFT Studies and Hirshfeld Analysis of New Benzylsulfanyl-Triazolyl-Indole Scaffold."

- PMC / NIH. "3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine."

Sources

MTT assay protocol for triazole-based anticancer agents

Application Note: Optimized MTT Assay Protocol for Triazole-Based Anticancer Agents

Executive Summary & Mechanism of Action

This application note details a rigorous protocol for evaluating the cytotoxicity of triazole-based compounds (e.g., 1,2,3-triazoles, 1,2,4-triazoles) using the MTT assay. Triazole pharmacophores are critical in oncology due to their ability to inhibit tubulin polymerization, aromatase, and DNA synthesis. However, their high lipophilicity and low aqueous solubility present specific challenges in in vitro assays, frequently leading to compound precipitation or solvent-induced toxicity that masks true pharmacological potency.

The MTT Principle: The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1][2][3][4][5][6][7] This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[5] The quantity of formazan produced is directly proportional to the number of viable cells.[1][8]

Critical Pre-Experimental Considerations

Before beginning the assay, you must address the physicochemical properties of triazoles to ensure data integrity.

A. Solubility & Solvent Tolerance (The "Vehicle" Problem)

Triazoles are often hydrophobic. Inadequate solubilization leads to micro-precipitation, causing light scattering that artificially inflates absorbance readings (false negatives for toxicity).

-

The Golden Rule: The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) , and ideally should be ≤0.1% . Higher concentrations permeabilize membranes and induce apoptosis, confounding the drug's effect.

B. Cell Line Density Optimization

Triazoles may be cytostatic (halting growth) rather than cytotoxic (killing immediately).

-

Action: Perform a cell titration curve prior to the drug assay.

-

Target: Seeding density must ensure cells remain in the logarithmic growth phase for the entire duration of the assay (usually 72h). Over-confluent cells undergo contact inhibition and reduce metabolic activity, lowering MTT reduction regardless of drug effect.

Experimental Workflow Visualization

The following diagram outlines the critical path for the assay, highlighting checkpoints for triazole specificities.

Caption: Figure 1. Optimized MTT workflow. The "Triazole Treatment" step requires strict solvent controls to prevent DMSO toxicity.

Detailed Protocol

Reagents Required

-

MTT Stock Solution: 5 mg/mL in PBS (pH 7.4). Filter sterilize (0.22 µm). Store at -20°C in the dark.

-

Solubilization Buffer: 100% DMSO (Molecular Biology Grade).

-

Test Compound: Triazole derivative dissolved in DMSO (e.g., 10 mM stock).

Step 1: Cell Seeding (Day 0)

-

Harvest adherent cells (e.g., MCF-7, HeLa) using Trypsin-EDTA.

-

Resuspend in complete media. Count cells using a hemocytometer or automated counter.

-

Dilute to optimal density (typically 3,000 – 5,000 cells/well for 72h assays).

-

Dispense 100 µL/well into a 96-well plate.

-

Perimeter Wells: Fill outer wells with PBS (200 µL) to prevent "edge effect" evaporation.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Treatment (Day 1)

Expert Insight: Prepare a "Working Stock" plate first to avoid pipetting errors in the cell plate.

-

Serial Dilution: Prepare 2x concentrations of the triazole compound in complete media.

-

Example: If testing 0.1 µM to 100 µM, prepare 0.2 µM to 200 µM in media.

-

DMSO Check: Ensure the highest concentration contains ≤1% DMSO (which becomes 0.5% after adding to cells).

-

-

Add Treatment: Remove old media from the cell plate (optional but recommended for stability) or add 100 µL of 2x drug solution to existing 100 µL media.

-

Controls (Mandatory):

-

Vehicle Control: Media + DMSO (at the same % as the highest drug dose).

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

-

Blank (Media Only): Media + MTT + DMSO (No cells). Measures background.[1][10][11][12]

-

Cell-Free Drug Control: Media + Highest Drug Conc. + MTT (No cells). Crucial for triazoles to check for non-enzymatic reduction.

-

Step 3: MTT Reaction (Day 3 or 4)

-

After desired exposure (24, 48, or 72h), add 10-20 µL of MTT Stock (5 mg/mL) to each well. Final concentration: 0.5 mg/mL.

-

Incubate for 3 to 4 hours at 37°C in the dark.

-

Visual Check: Look for purple precipitate (formazan) inside cells under a microscope.

-

Step 4: Solubilization & Reading

-

Carefully aspirate media without disturbing the formazan crystals.

-

Note: For suspension cells, spin the plate at 1000 x g for 5 min before aspirating.

-

-

Add 100-150 µL of DMSO to each well.

-

Agitate plate on an orbital shaker for 15 minutes at room temperature (protected from light).

-

Measure absorbance at 570 nm (Reference wavelength: 630 nm).

Self-Validating Systems & Troubleshooting

To ensure "Trustworthiness," use this logic flow to diagnose assay failures.

Caption: Figure 2. Diagnostic logic for MTT assay failures specific to hydrophobic compounds.

Triazole-Specific Troubleshooting Table

| Issue | Potential Cause | Validation Step | Corrective Action |

| False Toxicity | DMSO concentration > 1% | Check Vehicle Control OD vs. Untreated Control. | Dilute drug stock further; keep DMSO < 0.5%. |

| False Viability | Chemical reduction of MTT | Check "Cell-Free Drug Control" OD. | If OD is high, wash cells with PBS before adding MTT. |

| Precipitation | Hydrophobic Triazole | Microscope check before MTT addition. | Sonicate stock solution; ensure media is warm. |

Data Analysis & IC50 Calculation

-

Subtract Background:

-

Calculate % Viability:

Note: Always normalize to the Vehicle Control , not the media-only control, to account for any slight solvent toxicity. -

Determine IC50:

-

Plot Log(concentration) on X-axis vs. % Viability on Y-axis.

-

Use Non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

-

Equation:

-

References

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

-

ATCC. (n.d.). MTT Cell Proliferation Assay Protocol. American Type Culture Collection.

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796.

-

Abcam. (n.d.). MTT Assay Protocol. Abcam Protocols.

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. integra-biosciences.com [integra-biosciences.com]

- 5. MTT assay - Wikipedia [en.wikipedia.org]

- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]

- 7. atcc.org [atcc.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cyrusbio.com.tw [cyrusbio.com.tw]

- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 12. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of Triazole Thioethers

Introduction:

Triazole thioethers represent a privileged class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. Their widespread application stems from their unique chemical properties and diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] Traditionally, the synthesis of these valuable scaffolds has often relied on methods that involve harsh reaction conditions, hazardous organic solvents, and toxic metal catalysts. These approaches not only pose environmental and safety risks but also contribute to significant chemical waste, running counter to the modern imperatives of sustainable chemical manufacturing.[3][4]

This guide, designed for researchers, chemists, and professionals in drug development, provides a comprehensive overview of modern, green chemistry methods for synthesizing triazole thioethers. By shifting focus to principles such as atom economy, energy efficiency, and the use of benign reaction media, these methodologies offer significant advantages over conventional techniques. We will explore field-proven protocols for microwave-assisted synthesis, sonochemistry, reactions in alternative green solvents, and mechanochemistry. Each section will not only detail the "how" with step-by-step protocols but also the "why," explaining the underlying principles that make these methods efficient, sustainable, and robust.

Microwave-Assisted Synthesis: Rapid and Efficient Heating

Expertise & Experience: Microwave-assisted organic synthesis (MAOS) has emerged as a cornerstone of green chemistry, fundamentally altering the energy input for chemical reactions.[5] Unlike conventional heating, which relies on slow conductive heat transfer, microwave irradiation utilizes dielectric heating. Polar molecules in the reaction mixture align with the rapidly oscillating electric field, generating heat volumetrically and homogeneously. This leads to dramatic reductions in reaction times—often from hours to minutes—and frequently results in higher product yields and purity by minimizing side reactions.[6] This technique is particularly effective for the final S-alkylation step in forming triazole thioethers from triazole-thiols.

Protocol 1: Microwave-Assisted Synthesis of 1,2,4-Triazole Thioethers[6][8]

This protocol describes the S-alkylation of a 1,2,4-triazole-3-thiol using microwave irradiation.

Materials:

-

5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol (1 mmol)

-

Substituted benzyl chloride or alkyl halide (1.1 mmol)

-

Sodium Hydroxide (NaOH) (1.2 mmol)

-

N,N-Dimethylformamide (DMF) / Water (H₂O) mixture (e.g., 4:1, 3 mL)

-

Microwave reactor vials (10 mL) with stir bars

-

Monitored microwave reactor

Procedure:

-

Reactant Preparation: In a 10 mL microwave reactor vial, combine the 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol (1 mmol) and NaOH (1.2 mmol).

-

Solvent Addition: Add the DMF/H₂O solvent system (3 mL) and a magnetic stir bar.

-

Pre-stirring: Stir the mixture at room temperature for 5 minutes to ensure the formation of the sodium thiolate salt.

-

Alkylating Agent: Add the substituted benzyl chloride or other alkylating agent (1.1 mmol) to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 90-100°C for 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into ice-cold water (20 mL). The solid product will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.

-

Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the pure triazole thioether.

Data Presentation: Microwave vs. Conventional Heating

| Product Type | Method | Reaction Time | Yield (%) | Reference |

| 1,2,4-Triazole Thioether | Microwave | 15 min | 81% | [6] |

| 1,2,4-Triazole Thioether | Conventional | 4-6 hours | 65% | [6] |

| Fluoroquinolone-Triazole | Microwave | 30 min | 96% | [6] |

| Fluoroquinolone-Triazole | Conventional | 27 hours | Not Specified | [6] |

Workflow Visualization

Caption: Microwave-assisted synthesis workflow.

Ultrasound-Assisted Synthesis (Sonochemistry)

Expertise & Experience: Sonochemistry utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium.[3] This phenomenon—the formation, growth, and implosive collapse of microscopic bubbles—generates transient hot spots with extremely high local temperatures (~5000 K) and pressures (~1000 atm).[3][7] These conditions create a unique environment for chemical reactions, promoting mass transfer, creating high-energy intermediates, and accelerating reaction rates, often at a low bulk temperature. This method is highly effective for heterogeneous reactions and is widely applied in the green synthesis of 1,2,3-triazoles via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.[7]

Protocol 2: Ultrasound-Assisted One-Pot Synthesis of 1,2,3-Triazole Precursors[9][10]

This protocol describes a one-pot, two-step synthesis of 1,4-disubstituted 1,2,3-triazoles from epoxides, which can be further functionalized to thioethers. Using water as a solvent makes this a particularly green method.

Materials:

-

Styrene oxide or other epoxide (1 mmol)

-

Sodium azide (NaN₃) (1.5 mmol)

-

Terminal alkyne (1 mmol)

-

Copper(I) oxide (Cu₂O) (5 mol%)

-

Water (H₂O) (5 mL)

-

Ultrasonic bath or probe sonicator

-

Reaction flask

Procedure:

-

Azide Formation: In a reaction flask, dissolve the epoxide (1 mmol) and sodium azide (1.5 mmol) in water (5 mL).

-

First Sonication: Place the flask in an ultrasonic bath and irradiate the mixture at 50-60°C for approximately 30-45 minutes. This step opens the epoxide ring to form the corresponding azido alcohol in situ.

-

Click Reaction Components: To the same flask, add the terminal alkyne (1 mmol) and the Cu₂O catalyst (5 mol%).

-

Second Sonication: Continue sonicating the mixture at the same temperature for an additional 1-2 hours, or until TLC indicates the consumption of the starting materials.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 15 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting 1,2,3-triazole alcohol by column chromatography on silica gel. The hydroxyl group can then be used for further derivatization to introduce a thioether moiety.

Conceptual Visualization

Caption: Principle of sonochemical reaction activation.

Solvent-Free and Alternative Green Solvent Approaches

Expertise & Experience: The vast majority of chemical waste in synthesis is from volatile organic solvents (VOCs). A core principle of green chemistry is to eliminate or replace them with safer alternatives.[8] Solvent-free reactions, where neat reactants are mixed, represent the ideal scenario, maximizing atom economy and simplifying purification.[9][10] When a solvent is necessary, water is an excellent choice due to its non-toxic, non-flammable, and inexpensive nature. For reactions requiring non-aqueous media, Deep Eutectic Solvents (DESs) have gained prominence. DESs are mixtures of hydrogen bond donors (e.g., urea, glycerol) and acceptors (e.g., choline chloride) that form a eutectic with a melting point far below that of the individual components.[11] They are often biodegradable, have negligible vapor pressure, and can act as both the solvent and catalyst.[12][13]

Protocol 3: Solvent-Free Thiol-Michael Addition for 1,2,3-Triazole Thioethers[12][13]

This protocol achieves the synthesis of a triazole thioether via a conjugate addition reaction under solvent-free conditions at ambient temperature.

Materials:

-

1,2,3-Triazole linked chalcone (1 mmol)

-

Thiophenol or other thiol (1.1 mmol)

-

Mortar and pestle or a small reaction vial with a magnetic stir bar

Procedure:

-

Reactant Combination: Place the 1,2,3-triazole linked chalcone (1 mmol) and the thiol (1.1 mmol) in a mortar or reaction vial.

-

Reaction Initiation (Grinding): If using a mortar and pestle, grind the two solids together for 10-20 minutes. The reaction often proceeds rapidly in the solid state.

-

Reaction Initiation (Stirring): If using a vial, add a stir bar and stir the mixture vigorously at room temperature. The reaction may take slightly longer (1-3 hours).

-

Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed.

-

Isolation: The reaction often goes to completion, yielding a solid product.

-

Purification: Wash the solid product with a cold non-polar solvent like hexane to remove any unreacted thiol, then dry to obtain the pure triazole thioether. This method is highly atom-economical and avoids the need for solvents in both the reaction and purification steps.

Visualization: Deep Eutectic Solvent (DES) System

Caption: Formation of a Deep Eutectic Solvent (DES).

Mechanochemical Synthesis: Solvent-Free Grinding

Expertise & Experience: Mechanochemistry is a solvent-free technique that uses mechanical force—typically through ball-milling—to induce chemical reactions.[14] The high-energy collisions between milling balls and reactants can break and form chemical bonds, often leading to different reactivity and selectivity compared to solution-phase chemistry. This method completely eliminates the need for bulk solvents, drastically reducing waste and simplifying product isolation. It is an excellent green alternative for reactions like the CuAAC to form the triazole ring, which is a precursor for many triazole thioethers.[14][15]

Protocol 4: General Protocol for Mechanochemical (Ball-Milling) Synthesis of 1,2,3-Triazoles[17][18]

Materials:

-

Organic azide (1 mmol)

-

Terminal alkyne (1 mmol)

-

Copper source (e.g., copper(I) iodide, or elemental copper) (1-5 mol%)

-

Milling vessel (e.g., stainless steel, zirconia)

-

Milling balls

-

Planetary ball mill or shaker mill

Procedure:

-

Vessel Charging: Place the organic azide (1 mmol), terminal alkyne (1 mmol), copper catalyst, and milling balls into the milling vessel.

-

Milling: Securely close the vessel and place it in the ball mill. Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a duration of 15-60 minutes. The optimal time and frequency should be determined experimentally.

-

Extraction: After milling, open the vessel in a fume hood. Add a small amount of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to dissolve the product and transfer the contents to a flask, leaving the milling balls behind.

-

Catalyst Removal: Filter the solution to remove the heterogeneous copper catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to yield the crude triazole product.

-

Purification: If necessary, purify the product by column chromatography or recrystallization.

Workflow Visualization

Caption: Experimental workflow for mechanosynthesis.

Conclusion